molecular formula C22H32N4O14P2 B038996 Fodipir CAS No. 118248-91-2

Fodipir

Número de catálogo: B038996
Número CAS: 118248-91-2
Peso molecular: 638.5 g/mol
Clave InChI: SQKUFYLUXROIFM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fodipir, also known as dipyridoxyl diphosphate, is a chelating agent that forms part of the compound mangathis compound. Mangathis compound is used as a contrast agent in magnetic resonance imaging (MRI) to enhance the visualization of the liver and pancreas. This compound itself is known for its ability to bind metal ions, which is crucial for its role in various medical and scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fodipir is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of pyridoxal with phosphoric acid to form dipyridoxyl diphosphate. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process is carefully monitored to maintain the quality of the final product, which is essential for its use in medical applications .

Análisis De Reacciones Químicas

Chelation Reactions

  • Metal Binding: Fodipir's main function is to chelate metal ions. It binds strongly to manganese (II) ions to form mangathis compound . Research indicates that this compound also has a high affinity for other divalent metals, such as platinum (Pt2+) and zinc (Zn2+) .
  • Affinity Studies: Electron Paramagnetic Resonance (EPR) has demonstrated that this compound binds Pt2+ with a higher affinity than Zn2+ .
    Metal IonpD2 Value (95% Confidence Interval)Emax (µM)
    K2PtCl44.280 (4.227–4.332)95.62
    ZnCl24.173 (4.127–4.218)101.2
    pD2 is the negative log of the drug concentration (M) causing half-maximal responses. Emax is the maximal response .
  • Competition Experiments: Competition experiments using EPR spectroscopy showed that Pt2+ could displace Mn2+ from MnDPDP, suggesting a stronger interaction between this compound and Pt2+ .

Antioxidant and Redox Reactions

  • Scavenging Free Radicals: Mangathis compound, which contains this compound, exhibits antioxidant properties. It can scavenge oxygen free radicals, including superoxide anions, hydrogen peroxide, and hydroxyl radicals . This scavenging activity helps protect macromolecules like DNA from oxidative damage .
  • MnSOD Mimetic Activity: Mangathis compound possesses manganese superoxide dismutase (MnSOD) mimetic activity . The complexed Mn2+ ion is oxidized by superoxide to Mn3+, which is then reduced back to Mn2+ by another superoxide radical, effectively dismutating superoxide . Mn2++O2Mn3++productsMn3++O2Mn2++products\begin{aligned}&Mn^{2+}+O_2^{\cdot-}\longrightarrow Mn^{3+}+products\\&Mn^{3+}+O_2^{\cdot-}\longrightarrow Mn^{2+}+products\end{aligned} Free Mn2+ ions are poorly reactive with superoxide, highlighting the importance of the this compound chelation in enhancing this antioxidant activity .
  • Inhibition of Oxidative Stress: By binding to transition metals like iron (Fe2+/Fe3+) and copper (Cu+/Cu2+), mangathis compound can prevent these metals from catalyzing the formation of highly toxic hydroxyl radicals and the incorporation of - NO2 into tyrosine, thus reducing oxidative and nitrosative stress .

Hydrolysis

  • Hydrolytic Stability: Mangathis compound is subject to hydrolysis in vivo, which leads to the release of Mn2+ ions and this compound. The exact conditions and rates of hydrolysis depend on factors such as pH and enzymatic activity .
  • Esterase and Amidase Activities: Studies on enzymatic peptide synthesis in frozen systems have shown that this compound derivatives can influence hydrolysis reactions. Low temperatures favor the synthesis of peptides by reducing water content and inhibiting hydrolysis of the formed peptides .

Aplicaciones Científicas De Investigación

Fodipir has a wide range of applications in scientific research:

Mecanismo De Acción

Fodipir exerts its effects primarily through its ability to bind metal ions. After intravenous administration, this compound dissociates from mangathis compound, and the manganese ions are taken up by hepatocytes. The ligand this compound is distributed to the extracellular fluid and later eliminated via urine. This binding capability allows this compound to act as a chelating agent, sequestering metal ions and preventing their toxic effects .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique due to its high affinity for metal ions and its ability to form stable complexes. This property makes it particularly useful in medical imaging and potential therapeutic applications. Compared to similar compounds, this compound offers a balance of efficacy and safety, making it a valuable tool in both research and clinical settings .

Actividad Biológica

Fodipir, also known as dipyridoxyl diphosphate (DPDP), is a manganese-based compound primarily used in medical imaging and as a potential therapeutic agent. Its biological activity is linked to its ability to act as a chelator for metal ions, particularly in the context of oxidative stress and neurotoxicity associated with chemotherapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and recent research findings.

This compound exhibits several biological activities that contribute to its therapeutic potential:

  • Metal Chelation : this compound has a high affinity for binding toxic metal ions, such as platinum (Pt²⁺), which is crucial in mitigating chemotherapy-induced peripheral neuropathy (CIPN) caused by platinum-based drugs like oxaliplatin. Studies indicate that this compound can effectively chelate Pt²⁺, reducing its neurotoxic effects .
  • Antioxidant Properties : The compound mimics the activity of manganese superoxide dismutase (MnSOD), an important antioxidant enzyme. This mimetic activity helps in reducing oxidative stress within cells, thereby protecting against cell death induced by reactive oxygen species (ROS) .
  • Neuroprotective Effects : this compound's ability to bind neurotoxic metals and its antioxidant properties suggest a protective role against neuronal damage, particularly in patients undergoing chemotherapy. This has been supported by various preclinical studies demonstrating reduced neurotoxicity in animal models .

Clinical Implications

This compound has been evaluated in several clinical settings, particularly concerning its efficacy in preventing CIPN:

  • POLAR Trials : Recent phase III trials (POLAR A and M) investigating the efficacy of this compound in conjunction with oxaliplatin-based chemotherapy revealed unexpected results. Instead of reducing the incidence of CIPN, the trials reported an increase in CIPN among patients treated with this compound compared to those receiving placebo . This counterintuitive outcome raised questions about the timing and method of administration, suggesting that close intravenous administration of this compound and oxaliplatin may lead to adverse interactions.
  • Previous Positive Findings : Earlier studies indicated promising results where this compound demonstrated protective effects against CIPN. For instance, a case study reported a patient who did not exhibit signs of CIPN when treated with mangathis compound (a formulation containing this compound) during multiple cycles of chemotherapy . These conflicting outcomes highlight the complexity of this compound's clinical application and necessitate further investigation.

Research Findings

Recent research has focused on elucidating the biological activity of this compound through various experimental approaches:

StudyFindings
Coriat et al. (2014) Demonstrated that mangathis compound could relieve oxaliplatin-associated CIPN in colorectal cancer patients .
POLAR A and M Trials (2021) Reported a 37% increase in CIPN incidence among patients treated with PledOx (this compound formulation) compared to placebo .
EPR Studies Showed that Pt²⁺ outcompetes Mn²⁺ for binding sites on this compound, suggesting that the protective mechanism may involve chelation rather than direct antioxidant action .

Case Studies

Several case studies have illustrated the potential benefits and risks associated with this compound treatment:

  • Case Study 1 : A colorectal cancer patient treated with mangathis compound during 14 cycles of oxaliplatin experienced minimal CIPN symptoms, indicating potential protective effects when administered correctly.
  • Case Study 2 : In contrast, patients from the POLAR trials exhibited increased CIPN symptoms when treated with PledOx alongside oxaliplatin, highlighting the importance of administration timing and formulation differences .

Propiedades

IUPAC Name

2-[2-[carboxymethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O14P2/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKUFYLUXROIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)O)C)O)CC(=O)O)CC(=O)O)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043960
Record name Fodipir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118248-91-2
Record name Fodipir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118248912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fodipir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FODIPIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P28BIW0UTB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fodipir
Reactant of Route 2
Fodipir
Reactant of Route 3
Fodipir
Reactant of Route 4
Fodipir
Reactant of Route 5
Fodipir
Reactant of Route 6
Fodipir
Customer
Q & A

Q1: How does fodipir contribute to the cytoprotective effects of mangathis compound against cell death induced by 7β-hydroxycholesterol (7β-OH)?

A1: Research suggests that this compound plays a crucial role in the cytoprotective action of mangathis compound (MnDPDP) against 7β-OH-induced cell death. [, ] Specifically, both this compound (Dp-dp) and its dephosphorylated derivative, dipyridoxyl ethyldiamine (PLED), demonstrated protective effects against 7β-OH-induced cytotoxicity in U937 cells. [, ] This protection stems from the ability of both this compound and PLED to reduce cellular reactive oxygen species (ROS) and stabilize lysosomal membranes, thereby preventing lysosomal membrane permeabilization (LMP), a key event in 7β-OH-induced cell death. [, ] These findings suggest that the dephosphorylation of this compound does not hinder its pharmacological action. []

Q2: Can you explain the mechanism behind the potential increase in chemotherapy-induced peripheral neuropathy (CIPN) observed with calmangathis compound [Ca4Mn(DPDP)5] in recent clinical trials, despite its initial promise as a neuroprotective agent?

A2: While early studies suggested a protective effect of MnDPDP against CIPN, recent clinical trials using calmangathis compound, a more stable analog, unexpectedly showed an increase in CIPN incidence. [] This discrepancy might be attributed to the complex redox interactions between platinum-based chemotherapeutics, like oxaliplatin, and the manganese within calmangathis compound. [] It's proposed that platinum (Pt2+) from oxaliplatin oxidizes manganese (Mn2+) in calmangathis compound and endogenous sources, potentially leading to the formation of Mn3+ and subsequently Mn4+ through peroxynitrite oxidation. [] This Mn4+ could then drive detrimental nitration of tyrosine residues in crucial enzymes like MnSOD and cytochrome c, disrupting their function and contributing to CIPN. []

Q3: What evidence suggests that this compound (DPDP) itself, rather than the manganese component, might be responsible for the previously observed protective effects of MnDPDP against oxaliplatin-induced CIPN?

A3: Recent research using electron paramagnetic resonance (EPR) spectroscopy has indicated that this compound (DPDP) possesses a high affinity for binding neurotoxic Pt2+, even greater than that of Mn2+ or endogenous Zn2+. [] This finding implies that the protective effect of MnDPDP against CIPN might be primarily driven by the chelation and elimination of Pt2+ by the this compound component, rather than its manganese-dependent superoxide dismutase (SOD) mimetic activity. [] This suggests that the Mn2+ might not be essential for mitigating oxaliplatin-associated CIPN, and the DPDP moiety alone might hold therapeutic potential. []

Q4: How does calmangathis compound differ from mangathis compound in terms of its pharmacokinetic properties and potential for manganese-related toxicity?

A4: Calmangathis compound [Ca4Mn(DPDP)5] is designed to be more stable than mangathis compound (MnDPDP) by replacing 80% of the manganese with calcium. [] This substitution significantly impacts its pharmacokinetics. While mangathis compound readily releases Mn2+ in vivo, leading to slow biliary excretion and potential manganese accumulation in organs like the brain, calmangathis compound demonstrates enhanced stability and predominantly undergoes renal excretion. [] This results in a superior therapeutic index for calmangathis compound, with reduced risk of manganese-related neurotoxicity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.